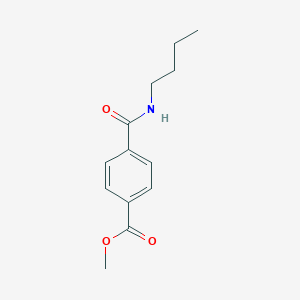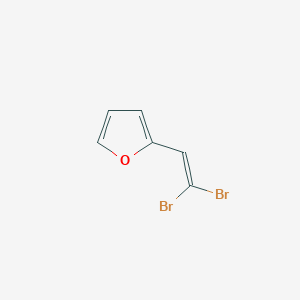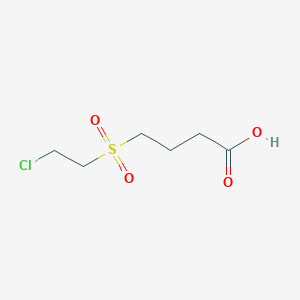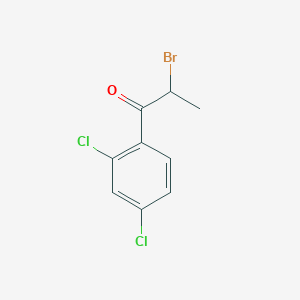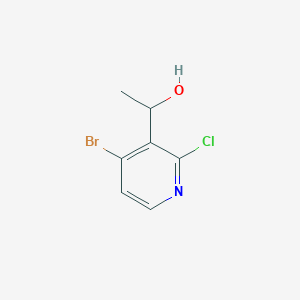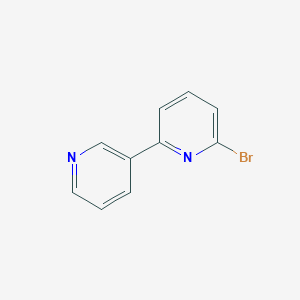
6-Bromo-2,3'-bipyridine
Vue d'ensemble
Description
6-Bromo-2,3’-bipyridine is a chemical compound with the CAS Number: 106047-28-3 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3’-bipyridine consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The InChI code for this compound is 1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H .Physical And Chemical Properties Analysis
6-Bromo-2,3’-bipyridine is a solid at room temperature . The storage temperature for this compound is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis of Flexible Ligands
6-Bromo-2,3'-bipyridine is pivotal in the synthesis of flexible polydendate ligands. A study by Charbonnière et al. (2002) details its use in preparing multifunctionalized bipyridine ligands through base-assisted nucleophilic substitutions. These ligands are well-suited for complexing with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Ligand Design for Biological Applications
Charbonnière, Weibel, and Ziessel (2002) also demonstrated the transformation of 6-bromo-2,3'-bipyridine into esters and acids. This process facilitates further functionalization, potentially useful for labeling biological materials (Charbonnière, Weibel, & Ziessel, 2002).
Coordination Chemistry
In coordination chemistry, this compound is integral for synthesizing ligands with potential applications in luminescence and bioimaging. Mameri, Charbonnière, and Ziessel (2003) synthesized ligands from 6-bromo-2,3'-bipyridine, showing promising luminescence properties in water at biological pH, a critical aspect for biological imaging applications (Mameri, Charbonnière, & Ziessel, 2003).
Homoleptic and Heteroleptic Metal Complexes
The compound serves as a building block in the synthesis of homoleptic and heteroleptic metal complexes. Fallahpour, Neuburger, and Zehnder (1999) utilized 6-bromo-2,3'-bipyridine in the preparation of such complexes, studying their chemical and electrochemical properties. This research is significant in the field of material science and catalysis (Fallahpour, Neuburger, & Zehnder, 1999).
Synthesis of Macromolecular and Supramolecular Structures
6-Bromo-2,3'-bipyridine is also useful in the synthesis of structures for macro- and supramolecular applications. Amb and Rasmussen (2006) reported on its use in creating solubilizing groups for ligand design, crucial in developing complex molecular architectures (Amb & Rasmussen, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-6-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXTRCHSSUWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543424 | |
| Record name | 6-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3'-bipyridine | |
CAS RN |
106047-28-3 | |
| Record name | 6-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

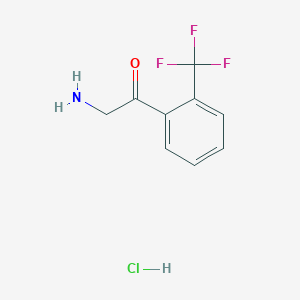
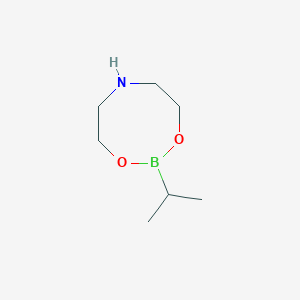
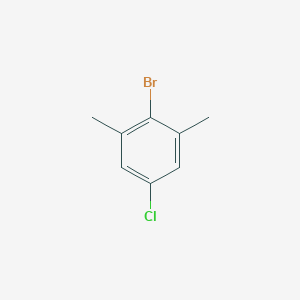




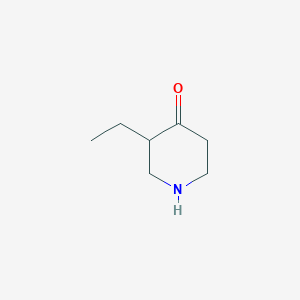
![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)
